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Compound of Interest

Compound Name: GSK-364735 sodium

Cat. No.: B15567219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational HIV-1 integrase strand

transfer inhibitor (INSTI) GSK-364735 sodium against established integrase inhibitors:

dolutegravir, bictegravir, raltegravir, and elvitegravir. The comparison is based on available

preclinical and early clinical data, with a focus on quantitative performance metrics, resistance

profiles, and underlying experimental methodologies.

Mechanism of Action: A Shared Target
All the inhibitors discussed in this guide target the HIV-1 integrase enzyme, which is crucial for

the replication of the virus.[1] Specifically, they are strand transfer inhibitors (INSTIs) that bind

to the active site of the integrase enzyme, preventing the covalent insertion of the reverse-

transcribed viral DNA into the host cell's genome. This action effectively halts the viral

replication cycle. GSK-364735, like the other compounds, is a two-metal-binding inhibitor,

interacting with the catalytic center of the HIV integrase.[2][3]
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HIV Replication Cycle and the Point of Integrase Inhibition.

Comparative Performance Data
The following tables summarize the key in vitro efficacy and pharmacokinetic parameters of

GSK-364735 sodium in comparison to dolutegravir, bictegravir, raltegravir, and elvitegravir.

Table 1: In Vitro Potency and Antiviral Activity

Compound
IC50 (Strand
Transfer
Assay, nM)

EC50 (PBMC,
nM)

EC50 (MT-4
cells, nM)

Protein
Binding (%)

GSK-364735

sodium
8 ± 2[2] 1.2 ± 0.4[2] 5 ± 1 ~99% (inferred)

Dolutegravir 2.7 0.51 ~2.2 >99%

Bictegravir 7.5 ± 0.3 1.5 - 2.4 1.5 - 2.4 >99%

Raltegravir 2 - 7 2 - 10 1.9 - 9.7 ~83%

Elvitegravir 7.2 0.7 - 1.7 0.93 98 - 99%

Note: Data for comparator drugs are compiled from various sources and may have been

generated using slightly different assay conditions.

Table 2: Pharmacokinetic Properties
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Compound Half-life (hours)

GSK-364735 sodium 3 - 7

Dolutegravir ~14

Bictegravir ~17

Raltegravir ~9

Elvitegravir ~9.5 (boosted with ritonavir)

Resistance Profile
The emergence of drug-resistant viral strains is a critical consideration in antiretroviral therapy.

While GSK-364735 has not been extensively studied in clinical settings for resistance

development, initial in vitro studies indicate that resistance mutations are similar to those

observed for other two-metal binding integrase inhibitors.

Table 3: Fold Change in EC50 Against Common
Integrase Inhibitor Resistance Mutations

Mutation
GSK-
364735

Dolutegravi
r

Bictegravir Raltegravir Elvitegravir

Y143R
Data not

available
<3 <1.5 >10 >10

Q148H
Data not

available
~1 <1.5 >10 >10

N155H
Data not

available
<1.5 <1.5 >5 >5

G140S +

Q148H

Data not

available
~5-10 ~1.3 >100 >100

Note: This table represents a compilation of data from multiple studies and is intended for

comparative purposes. The exact fold-change values can vary depending on the viral strain

and the assay system used.
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Second-generation INSTIs, such as dolutegravir and bictegravir, generally exhibit a higher

barrier to resistance compared to the first-generation agents, raltegravir and elvitegravir. They

often retain activity against viral strains that are resistant to the earlier inhibitors.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of the key assays used to characterize these integrase

inhibitors.

HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)
This assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1

integration in a cell-free system.

Methodology:

Plate Preparation: A 96-well plate is coated with a donor DNA substrate that mimics the HIV-

1 long terminal repeat (LTR) sequence.

Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to

the donor DNA.

Inhibitor Addition: The test compound (e.g., GSK-364735) is added at various

concentrations.

Strand Transfer Reaction: A target DNA substrate is introduced to initiate the strand transfer

reaction.

Detection: The integrated DNA product is detected using a specific antibody conjugated to a

reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or

chemiluminescent signal.

Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of the

integrase activity, is calculated from the dose-response curve.
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Workflow for an HIV-1 Integrase Strand Transfer Assay.

Antiviral Activity Assay in Peripheral Blood Mononuclear
Cells (PBMCs)
This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in

primary human immune cells.
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Methodology:

PBMC Isolation and Stimulation: PBMCs are isolated from healthy donor blood and

stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible

to HIV-1 infection.

Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-

1.

Drug Treatment: The infected cells are cultured in the presence of serial dilutions of the test

compound.

Virus Quantification: After several days of incubation, the level of viral replication is quantified

by measuring the amount of p24 antigen (a viral core protein) in the cell culture supernatant

using an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The EC50 value, the concentration at which the compound inhibits 50% of

viral replication, is determined from the dose-response curve.

Antiviral Activity Assay in MT-4 Cells
This is another cell-based assay that utilizes the MT-4 human T-cell line, which is highly

susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection.

Methodology:

Cell Seeding: MT-4 cells are seeded into a 96-well plate.

Infection and Treatment: The cells are infected with HIV-1 and simultaneously treated with

various concentrations of the test compound.

Incubation: The plate is incubated for several days to allow for viral replication and the

development of CPE.

Viability Assessment: Cell viability is assessed using a colorimetric method, such as the MTT

or XTT assay, which measures the metabolic activity of living cells.
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Data Analysis: The EC50 value is calculated based on the concentration of the compound

that protects 50% of the cells from the viral CPE.

Conclusion
GSK-364735 sodium demonstrates potent in vitro activity against HIV-1, comparable to other

established integrase inhibitors. Its pharmacokinetic profile from early studies suggests the

potential for once or twice-daily dosing. While initial data on its resistance profile are promising,

further clinical investigation is necessary to fully characterize its performance, particularly in

treatment-experienced patients and against a broader range of resistant viral strains. The

detailed experimental protocols provided herein offer a framework for the continued evaluation

and comparison of this and other novel antiretroviral agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15567219?utm_src=pdf-body
https://www.benchchem.com/product/b15567219?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18160521/
https://pubmed.ncbi.nlm.nih.gov/18160521/
https://www.hiv.lanl.gov/content/nab-reference-strains/html/Protocol-for-Neutralizing-Antibody-Assay-in-PBMC-January-2014.pdf
https://www.researchgate.net/figure/Fold-Changes-in-IC-50-s-against-DTG-RAL-and-EVG-for-viruses-mutated-in-IN-as-studied-in_tbl1_263095930
https://www.benchchem.com/product/b15567219#comparing-gsk-364735-sodium-to-other-hiv-integrase-inhibitors
https://www.benchchem.com/product/b15567219#comparing-gsk-364735-sodium-to-other-hiv-integrase-inhibitors
https://www.benchchem.com/product/b15567219#comparing-gsk-364735-sodium-to-other-hiv-integrase-inhibitors
https://www.benchchem.com/product/b15567219#comparing-gsk-364735-sodium-to-other-hiv-integrase-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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